molecular formula C16H13NO5 B1323961 3-Ethoxycarbonyl-4'-nitrobenzophenone CAS No. 760192-94-7

3-Ethoxycarbonyl-4'-nitrobenzophenone

Cat. No.: B1323961
CAS No.: 760192-94-7
M. Wt: 299.28 g/mol
InChI Key: QVMUGSVFXYKCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxycarbonyl-4’-nitrobenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by its unique chemical structure, which includes an ethoxycarbonyl group and a nitro group attached to a benzophenone core. This compound is commonly used in various fields of research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonyl-4’-nitrobenzophenone typically involves the reaction of 4-nitrobenzoyl chloride with ethyl benzoate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Nitrobenzoyl chloride+Ethyl benzoatePyridine, Reflux3-Ethoxycarbonyl-4’-nitrobenzophenone\text{4-Nitrobenzoyl chloride} + \text{Ethyl benzoate} \xrightarrow{\text{Pyridine, Reflux}} \text{3-Ethoxycarbonyl-4'-nitrobenzophenone} 4-Nitrobenzoyl chloride+Ethyl benzoatePyridine, Reflux​3-Ethoxycarbonyl-4’-nitrobenzophenone

Industrial Production Methods

In an industrial setting, the production of 3-Ethoxycarbonyl-4’-nitrobenzophenone may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonyl-4’-nitrobenzophenone undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Oxidation: The benzophenone core can be oxidized to form corresponding quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alcohols, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 3-Aminocarbonyl-4’-nitrobenzophenone.

    Substitution: Various substituted benzophenone derivatives.

    Oxidation: Quinone derivatives.

Scientific Research Applications

3-Ethoxycarbonyl-4’-nitrobenzophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxycarbonyl-4’-nitrobenzophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzophenone core can also interact with proteins and enzymes, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxycarbonyl-4’-nitrobenzophenone
  • 4-Fluoro-3-methyl-4’-nitrobenzophenone
  • 2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine
  • 3-Bromo-4’-nitrobenzophenone

Uniqueness

3-Ethoxycarbonyl-4’-nitrobenzophenone is unique due to the presence of both an ethoxycarbonyl group and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research applications .

Properties

IUPAC Name

ethyl 3-(4-nitrobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-2-22-16(19)13-5-3-4-12(10-13)15(18)11-6-8-14(9-7-11)17(20)21/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMUGSVFXYKCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641524
Record name Ethyl 3-(4-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760192-94-7
Record name Ethyl 3-(4-nitrobenzoyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760192-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.